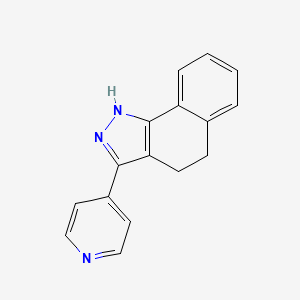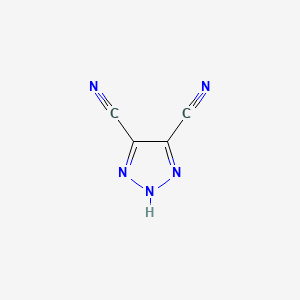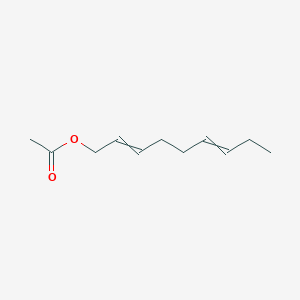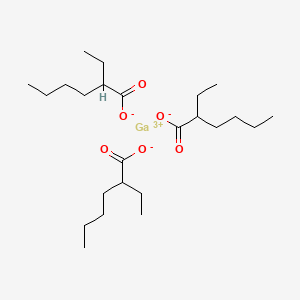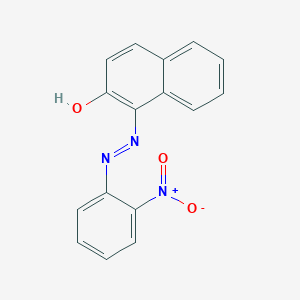
1-(2-Nitro-phenylazo)-naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Nitro-phenylazo)-naphthalen-2-ol, also known as 3,3’-dichlorobenzidine, is an organic compound widely used as a colorant in various industries. It belongs to the azo pigment class, characterized by the presence of azo groups (-N=N-) which are responsible for their vivid colors. This compound is known for its bright orange hue and excellent lightfastness, making it a popular choice in applications such as plastics, coatings, and inks.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitro-phenylazo)-naphthalen-2-ol typically involves the diazotization of 3,3’-dichlorobenzidine followed by coupling with acetoacetanilide. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and using acidic conditions to facilitate the coupling reaction. The general steps are as follows:
Diazotization: 3,3’-dichlorobenzidine is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling: The diazonium salt is then coupled with acetoacetanilide in an acidic medium to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely. The final product is filtered, washed, and dried to obtain the pigment in its pure form.
化学反応の分析
Types of Reactions
1-(2-Nitro-phenylazo)-naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: It can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Breakdown products such as chlorinated benzoic acids.
Reduction: Amines such as 3,3’-dichloroaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(2-Nitro-phenylazo)-naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment in studies related to color chemistry and material science.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and color properties.
Industry: Widely used in the production of colored plastics, coatings, and inks due to its excellent lightfastness and vibrant color.
作用機序
The mechanism of action of 1-(2-Nitro-phenylazo)-naphthalen-2-ol primarily involves its interaction with light. The azo groups in the compound absorb specific wavelengths of light, resulting in the vivid orange color. The stability of the azo bond and the presence of electron-withdrawing groups like chlorine contribute to its lightfastness and resistance to photodegradation.
類似化合物との比較
Similar Compounds
Pigment orange 36: Another azo pigment with similar applications but different hue and stability properties.
Pigment orange 64: Known for its excellent heat stability and used in high-temperature applications.
Pigment orange 5: A less stable azo pigment with a different shade of orange.
Uniqueness
1-(2-Nitro-phenylazo)-naphthalen-2-ol stands out due to its combination of bright color, excellent lightfastness, and chemical stability. Its unique properties make it suitable for a wide range of applications, from industrial uses to scientific research.
特性
CAS番号 |
6410-09-9 |
|---|---|
分子式 |
C16H11N3O3 |
分子量 |
293.28 g/mol |
IUPAC名 |
1-[(2-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H11N3O3/c20-15-10-9-11-5-1-2-6-12(11)16(15)18-17-13-7-3-4-8-14(13)19(21)22/h1-10,20H |
InChIキー |
YTVNZOABECTEPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
Key on ui other cas no. |
6410-09-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



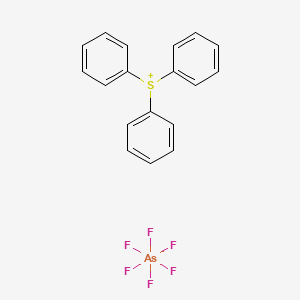
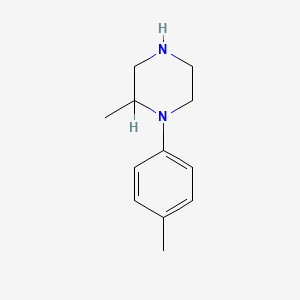
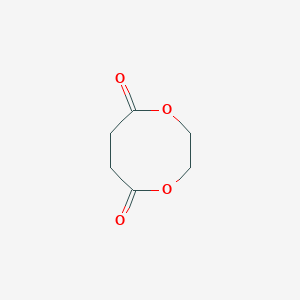
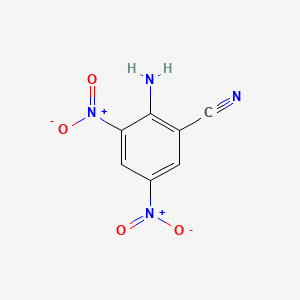

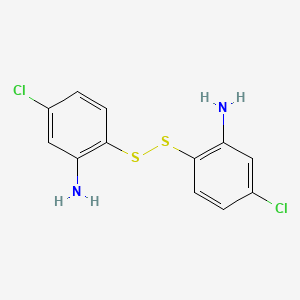

![2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]-](/img/structure/B1606424.png)
